(R)-2-(Boc-amino)-3-(4-iodo-1-pyrazolyl)propanoic Acid
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Overview
Description
2-{[(tert-butoxy)carbonyl]amino}-3-(4-iodo-1H-pyrazol-1-yl)propanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and an iodo-substituted pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-3-(4-iodo-1H-pyrazol-1-yl)propanoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the Pyrazole Ring: The pyrazole ring is introduced through a cyclization reaction involving appropriate precursors, such as hydrazines and 1,3-diketones.
Iodination: The iodination of the pyrazole ring can be achieved using iodine or iodinating reagents under controlled conditions.
Coupling Reactions: The final step involves coupling the Boc-protected amino acid with the iodinated pyrazole derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions:
Deprotection: The Boc protecting group can be removed using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Iodination: Iodine, N-iodosuccinimide (NIS)
Deprotection: Trifluoroacetic acid, hydrochloric acid
Coupling: Palladium catalysts, boronic acids
Major Products Formed
Substitution: Various substituted pyrazole derivatives
Deprotection: Free amino acids
Coupling: Biaryl compounds
Scientific Research Applications
2-{[(tert-butoxy)carbonyl]amino}-3-(4-iodo-1H-pyrazol-1-yl)propanoic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules and potential drug candidates.
Organic Synthesis: The compound is used in the synthesis of complex organic molecules through various coupling and substitution reactions.
Biological Studies: It can be used to study the interactions of pyrazole derivatives with biological targets.
Mechanism of Action
The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-3-(4-iodo-1H-pyrazol-1-yl)propanoic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The Boc protecting group ensures stability during synthesis and can be removed to reveal the active amino group .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(tert-butoxy)carbonyl]amino}-3-(4-chloro-1H-pyrazol-1-yl)propanoic acid
- 2-{[(tert-butoxy)carbonyl]amino}-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid
- 2-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid
Uniqueness
The presence of the iodo group in 2-{[(tert-butoxy)carbonyl]amino}-3-(4-iodo-1H-pyrazol-1-yl)propanoic acid makes it particularly useful for further functionalization through substitution reactions.
Properties
Molecular Formula |
C11H16IN3O4 |
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Molecular Weight |
381.17 g/mol |
IUPAC Name |
3-(4-iodopyrazol-1-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C11H16IN3O4/c1-11(2,3)19-10(18)14-8(9(16)17)6-15-5-7(12)4-13-15/h4-5,8H,6H2,1-3H3,(H,14,18)(H,16,17) |
InChI Key |
GPKMXORUFRITGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN1C=C(C=N1)I)C(=O)O |
Origin of Product |
United States |
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